(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-thiophen-2-yl-1,3-oxazol-5-one
Overview
Description
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-thiophen-2-yl-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C15H9NO4S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1,3-benzodioxol-5-ylmethylene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one is 299.02522894 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis and Material Design
Research in organic synthesis often focuses on developing novel compounds with potential applications in materials science, catalysis, and as intermediates for further chemical reactions. Compounds similar to "4-(1,3-benzodioxol-5-ylmethylene)-2-(2-thienyl)-1,3-oxazol-5(4H)-one" could be synthesized for their unique electronic and optical properties, contributing to advancements in materials science, especially in fields like organic electronics and polymer science.
Reference : The work on the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene illustrates the interest in developing compounds with potential applications in material science and as intermediates for further chemical modifications. These heterocyclic compounds could have applications ranging from catalysis to the development of new materials with specific electronic properties (Sharba et al., 2005).
Material Properties and Applications
Compounds with specific structural motifs, such as oxazolones, are of interest in the development of materials with unique properties, including photoluminescence, electrochromicity, and as components in polymer solar cells. Their structural features can contribute to specific interactions at the molecular level, affecting the material's overall properties.
Reference : The study on hydrothermal syntheses, crystal structures, and characteristics of Cd-btx coordination polymers highlights the importance of structural design in achieving materials with specific properties, such as third-order NLO absorptive effects and strong fluorescent emissions, which could be relevant to optical applications and the development of luminescent materials (Xiang-Ru Meng et al., 2004).
Properties
IUPAC Name |
(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-2-thiophen-2-yl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4S/c17-15-10(16-14(20-15)13-2-1-5-21-13)6-9-3-4-11-12(7-9)19-8-18-11/h1-7H,8H2/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPRDPVWGYYBAX-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)OC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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